N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a sulfanylidene group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction kinetics and conditions, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanylidene group to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide: shares structural similarities with other quinazoline derivatives and sulfanylidene-containing compounds.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
Fentanyl Analogues: Compounds with structural variations that impart different pharmacological properties.
Uniqueness
The uniqueness of N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application development.
Properties
Molecular Formula |
C21H23N3O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-3-4-5-11-24-20(26)17-10-9-15(13-18(17)23-21(24)27)19(25)22-16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
ATWLVGDDHJHQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C)NC1=S |
Origin of Product |
United States |
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